molecular formula C17H19N3O B11843455 3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one CAS No. 152460-59-8

3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one

Cat. No.: B11843455
CAS No.: 152460-59-8
M. Wt: 281.35 g/mol
InChI Key: FQDVKGQGBIIZDY-UHFFFAOYSA-N
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Description

3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-3H-imidazo[4,5-b]pyridin-2-ylmethoxyacetic acid
  • 1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine
  • 3-Phenyl-3H-imidazo[4,5-b]pyridine

Uniqueness

3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .

Properties

CAS No.

152460-59-8

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

3-benzyl-2-butyl-5H-imidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C17H19N3O/c1-2-3-9-15-19-14-10-11-18-17(21)16(14)20(15)12-13-7-5-4-6-8-13/h4-8,10-11H,2-3,9,12H2,1H3,(H,18,21)

InChI Key

FQDVKGQGBIIZDY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC=C2

Origin of Product

United States

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